Feprosidnine

概要

説明

. これは、メソカルブと呼ばれる別のロシアの薬剤と構造的に関連しています。メソカルブとは異なり、フェプロシジンは生産から早期に撤退しました。 無気力性うつ病、無力症、疲労、無気力症候群、ナルコレプシーなどの症状の治療に役立つ、独自の抗うつ作用を有しています .

2. 製法

フェプロシジンの合成には、いくつかのステップが含まれます。

塩基触媒反応: アセトンシアンヒドリンは、40% ホルムアルデヒド溶液と反応してグリコロニトリルと少量のアセトン副生成物を生成します.

アンフェタミンの添加: アンフェタミンを反応混合物に添加し、一晩反応させてN-(1-フェニル-2-プロピルアミン)-アセトニトリルを形成します.

ニトロソ化: アミノ基は、塩酸と亜硝酸ナトリウムからニトロソ酸をその場で生成することによりニトロソ化され、アミンの初期重量に基づいて51.5%のフェプロシジンの収率が得られます.

3. 化学反応解析

フェプロシジンは、次のようなさまざまな化学反応を起こします。

酸化: フェプロシジンは、特定の条件下で酸化することができますが、詳細な反応条件と生成物は広く文書化されていません。

還元: この化合物は還元反応を起こす可能性があり、特にイミン基に影響を与えます。

置換: フェプロシジンは、特に芳香環とイミン基を含む置換反応に関与することができます。

これらの反応で使用される一般的な試薬には、塩酸、亜硝酸ナトリウム、ホルムアルデヒドが含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

フェプロシジンは、さまざまな科学研究に応用されてきました。

化学: シドノンイミンの合成と反応を研究するためのモデル化合物として役立ちます。

生物学: フェプロシジンの中枢神経系への影響は、神経薬理学で注目されています。

医学: 抗うつ作用と興奮作用は、うつ病や疲労関連症状の治療における潜在的な治療用途について研究されています.

産業: 広く産業的に使用されていませんが、フェプロシジンの合成と反応は、関連化合物の生産に関する洞察を提供します。

科学的研究の応用

Feprosidnine has been studied for various scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactions of sydnone imines.

Biology: this compound’s effects on the central nervous system make it a subject of interest in neuropharmacology.

Industry: Although not widely used industrially, this compound’s synthesis and reactions provide insights into the production of related compounds.

作用機序

フェプロシジンは、複数の機序を通じて作用します。

モノアミン酸化酵素阻害: 脳内の神経伝達物質レベルに影響を与える、モノアミン酸化酵素を可逆的に阻害します.

コリン作動性作用: フェプロシジンはコリン作動性効果があり、アセチルコリンのレベルと受容体活性を影響を与えます.

アドレナリン作動性作用: アドレナリン作動性伝達に影響を与え、ノルエピネフリンとエピネフリンの経路に影響を与えます.

生化学分析

Biochemical Properties

Feprosidnine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. Notably, this compound exhibits reversible monoamine oxidase inhibition, which affects the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, it has cholinergic, adrenergic, opioid, and nitric oxide donating actions, which further influence its biochemical properties .

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s cholinergic action affects acetylcholine receptors, while its adrenergic action influences adrenergic receptors . These interactions can alter neurotransmitter release and uptake, affecting overall cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . This compound also interacts with cholinergic and adrenergic receptors, modulating their activity and influencing neurotransmitter signaling. Additionally, its nitric oxide donating action can affect various cellular processes, including vasodilation and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s pharmacological actions, such as monoamine oxidase inhibition and receptor modulation, can persist over extended periods, contributing to its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant and stimulant effects without significant adverse effects . At higher doses, toxic effects such as increased heart rate, hypertension, and potential neurotoxicity may occur. These findings highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its reversible monoamine oxidase inhibition affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound’s interactions with cholinergic and adrenergic receptors can influence metabolic flux and metabolite levels, further contributing to its pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, this compound’s interaction with monoamine oxidase enzymes can influence its distribution within the brain and other tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, this compound’s interaction with monoamine oxidase enzymes occurs primarily in the mitochondria, where these enzymes are localized . This subcellular localization is essential for its pharmacological effects and therapeutic efficacy.

準備方法

The synthesis of Feprosidnine involves several steps:

化学反応の分析

Feprosidnine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.

Reduction: The compound can undergo reduction reactions, particularly affecting its imine group.

Substitution: this compound can participate in substitution reactions, especially involving its aromatic ring and imine group.

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and formaldehyde. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

フェプロシジンは、ロシアで開発された別の興奮剤であるメソカルブと構造的に関連しています。 フェプロシジンは、メソカルブとは異なる独自の抗うつ作用を有しています . その他の類似化合物には以下が含まれます。

リンシドミン: 血管拡張作用のある、別のシドノンイミン。

モルシドミン: 狭心症の治療に使用される、血管拡張作用のあるシドノンイミン。

アムフェタミニル: フェプロシジンと構造的に類似した興奮剤。

フェプロシジンの興奮作用と抗うつ作用のユニークな組み合わせは、さらなる研究と潜在的な治療用途における興味深い化合物となっています。

生物活性

Feprosidnine, also known as Sydnophen, is a stimulant drug developed in the USSR during the 1970s. It is structurally related to mesocarb and has garnered interest due to its unique pharmacological properties, particularly its stimulant and antidepressant effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

- Monoamine Oxidase Inhibition : this compound is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive function .

- Cholinergic Activity : The compound interacts with cholinergic receptors, influencing acetylcholine signaling. This action may enhance cognitive processes and memory.

- Adrenergic and Opioid Receptor Modulation : this compound also affects adrenergic and opioid receptors, contributing to its stimulant properties and potential analgesic effects .

- Nitric Oxide Donating Action : this compound can release nitric oxide (NO), which plays a role in vasodilation and neurotransmission. This mechanism may further support its antidepressant effects by improving cerebral blood flow .

Biochemical Pathways

This compound's interaction with various biochemical pathways highlights its complexity:

- Neurotransmitter Metabolism : The inhibition of MAO leads to altered levels of neurotransmitters, particularly serotonin and dopamine. Increased levels of these neurotransmitters are associated with improved mood and reduced symptoms of depression .

- Cellular Effects : this compound influences cellular signaling pathways, impacting gene expression and cellular metabolism. Its effects on different cell types can lead to varied physiological responses depending on the target tissue.

Case Studies and Clinical Applications

This compound has been studied in various contexts, particularly regarding its antidepressant properties:

- Clinical Trials : Historical data indicate that this compound was effective in treating apathic and asthenic depressions, fatigue syndromes, and narcolepsy. Dosages typically range from 10 to 50 mg per day .

- Animal Models : Research involving animal models has demonstrated that this compound exhibits significant antidepressant effects at therapeutic doses without major adverse effects. These studies support its potential use in treating mood disorders.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct pharmacological profiles of this compound relative to other stimulants:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | MAO inhibition, cholinergic activity | Depression, fatigue |

| Mesocarb | Stimulant with less pronounced MAO action | Fatigue-related conditions |

| Linsidomine | NO donor with vasorelaxing properties | Cardiovascular conditions |

This table illustrates how this compound's unique combination of actions differentiates it from similar compounds.

特性

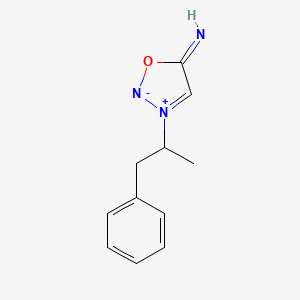

IUPAC Name |

3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCEELTJROKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3441-64-3 (mono-hydrochloride) | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801027235 | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-47-6 | |

| Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feprosidnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPROSIDNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: This research [] presents a more efficient and environmentally friendly method for synthesizing iminosydnones, a family of compounds to which feprosidnine belongs. While not directly investigating this compound's properties, this novel synthesis method could potentially lead to a more sustainable and cost-effective production of this API and related drugs in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。